

AF647-NHS ester hydrolysis and prevention

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

Cat. No.: B15137587

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AF647-NHS Ester Technical Support Center

Welcome to the technical support center for AF647-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of AF647-NHS ester, with a focus on preventing hydrolysis and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is AF647-NHS ester and what is it used for?

AF647-NHS ester is a bright, far-red fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.^[1] This amine-reactive group allows for the covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines (-NH₂).^{[1][2][3]} It is commonly used in applications such as immunofluorescence, flow cytometry, and other fluorescence-based assays.^[1]

Q2: What is the optimal pH for labeling with AF647-NHS ester?

The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.^{[4][5][6]} A pH of 8.3-8.5 is often considered ideal for maximizing the reaction between the NHS ester and the primary amines on the target molecule while minimizing hydrolysis of the ester.^{[7][8][9]}

Q3: Which buffers should I use for the labeling reaction?

It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the NHS ester.^[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.^{[2][4][5]} Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction but can be used to quench the reaction.^{[4][5]}

Q4: How should I store AF647-NHS ester?

AF647-NHS ester is sensitive to moisture and light.^{[2][10]} It should be stored at -20°C, desiccated, and protected from light.^{[2][10][11]} Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.^{[2][12]} Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, typically up to a few weeks.^{[8][13]} Aqueous solutions of the NHS ester are not stable and should be used immediately.^{[2][7]}

Q5: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, breaking down the ester and rendering it incapable of reacting with the primary amines on the target molecule.^{[4][6]} This process reduces the labeling efficiency, leading to a lower yield of the desired fluorescently-labeled conjugate.^[4] The rate of hydrolysis is significantly influenced by pH and temperature.^{[4][14]}

Troubleshooting Guide

Issue: Low Labeling Efficiency

Potential Cause 1: Hydrolysis of AF647-NHS Ester

- Recommended Solution:
 - Ensure the reaction is performed at the optimal pH of 8.3-8.5.^{[7][8][9]} At higher pH values, the rate of hydrolysis increases significantly.^{[4][7]}
 - Prepare the AF647-NHS ester solution in anhydrous DMSO or DMF immediately before use.^{[5][15]} Do not store the dye in an aqueous solution.^[2]

- Consider performing the reaction at a lower temperature (e.g., 4°C) to decrease the rate of hydrolysis, though this may require a longer incubation time.[4][16]

Potential Cause 2: Incorrect Buffer Composition

- Recommended Solution:
 - Verify that your reaction buffer is free of primary amines (e.g., Tris, glycine).[5] These will compete with your target molecule for the dye.
 - Use recommended buffers such as phosphate, bicarbonate, or borate buffers.[4][5]

Potential Cause 3: Low Protein Concentration

- Recommended Solution:
 - For optimal results, the concentration of the protein to be labeled should be at least 2 mg/mL.[5][16] Low protein concentrations can lead to less efficient labeling as the competing hydrolysis reaction becomes more prominent.[4]

Potential Cause 4: Inactive AF647-NHS Ester

- Recommended Solution:
 - Ensure proper storage of the AF647-NHS ester at -20°C in a desiccated, light-protected container.[2][10][11]
 - Avoid repeated freeze-thaw cycles.[5]
 - Allow the vial to warm to room temperature before opening to prevent moisture contamination.[2][12]

Issue: Protein Aggregation/Precipitation

Potential Cause: High Concentration of Organic Solvent

- Recommended Solution:

- AF647-NHS ester is typically dissolved in a small amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[\[4\]](#)[\[7\]](#) Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%, to avoid denaturing and precipitating the protein.[\[5\]](#)[\[15\]](#)

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pH	Temperature (°C)	Half-life of Hydrolysis
7.0	0	4 to 5 hours
8.6	4	10 minutes

Data is for general NHS esters and serves as a guideline.[\[4\]](#)[\[14\]](#)

Experimental Protocols

Protocol 1: Standard Protein Labeling with AF647-NHS Ester

- Prepare the Protein Solution:
 - Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[\[5\]](#)
 - If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.[\[16\]](#)
- Prepare the AF647-NHS Ester Solution:
 - Allow the vial of AF647-NHS ester to equilibrate to room temperature.[\[2\]](#)
 - Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO or amine-free DMF to create a stock solution (e.g., 10 mM).[\[5\]](#)[\[15\]](#)
- Conjugation Reaction:

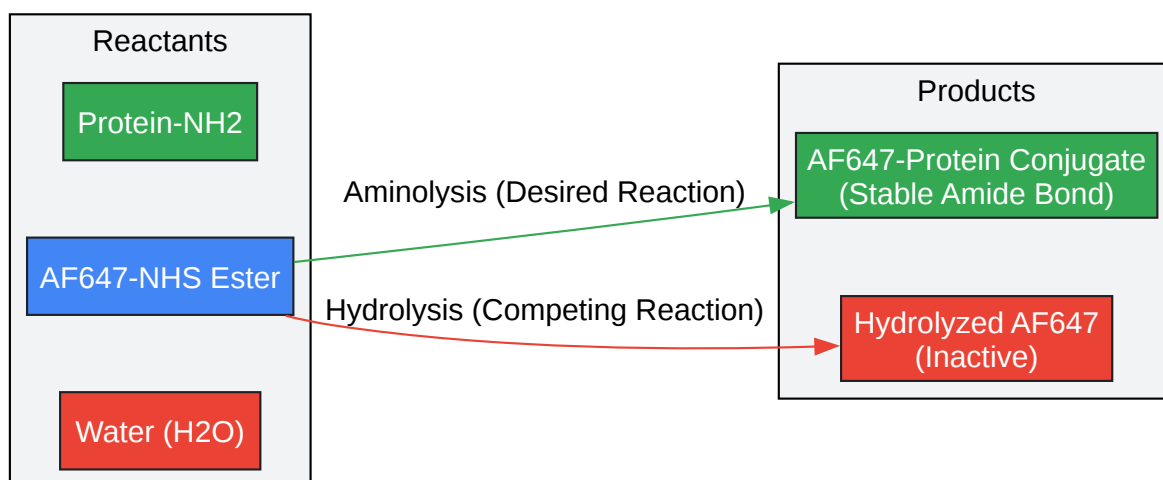
- Add the appropriate molar excess of the AF647-NHS ester stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but this should be optimized for your specific protein.[\[13\]](#)
- Incubate the reaction for 1 hour at room temperature or overnight at 4°C, with gentle stirring or rotation.[\[2\]](#)[\[7\]](#)
- Quench the Reaction (Optional):
 - To stop the reaction, you can add a buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
- Purification:
 - Remove the unreacted dye and byproducts using a desalting column, spin column, or dialysis.[\[2\]](#)[\[13\]](#)

Protocol 2: Determining the Degree of Labeling (DOL)

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of AF647 (~650 nm, A₆₅₀) using a spectrophotometer.
- Calculate Protein Concentration:
 - The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed to determine the true protein absorbance.
 - $\text{Corrected A}_{280} = \text{A}_{280} - (\text{A}_{650} \times \text{CF_AF647_at_280nm})$
 - The correction factor for AF647 at 280 nm is approximately 0.03.
 - $\text{Protein Concentration (M)} = \text{Corrected A}_{280} / (\text{Molar extinction coefficient of the protein at 280 nm} \times \text{path length in cm})$
- Calculate Dye Concentration:

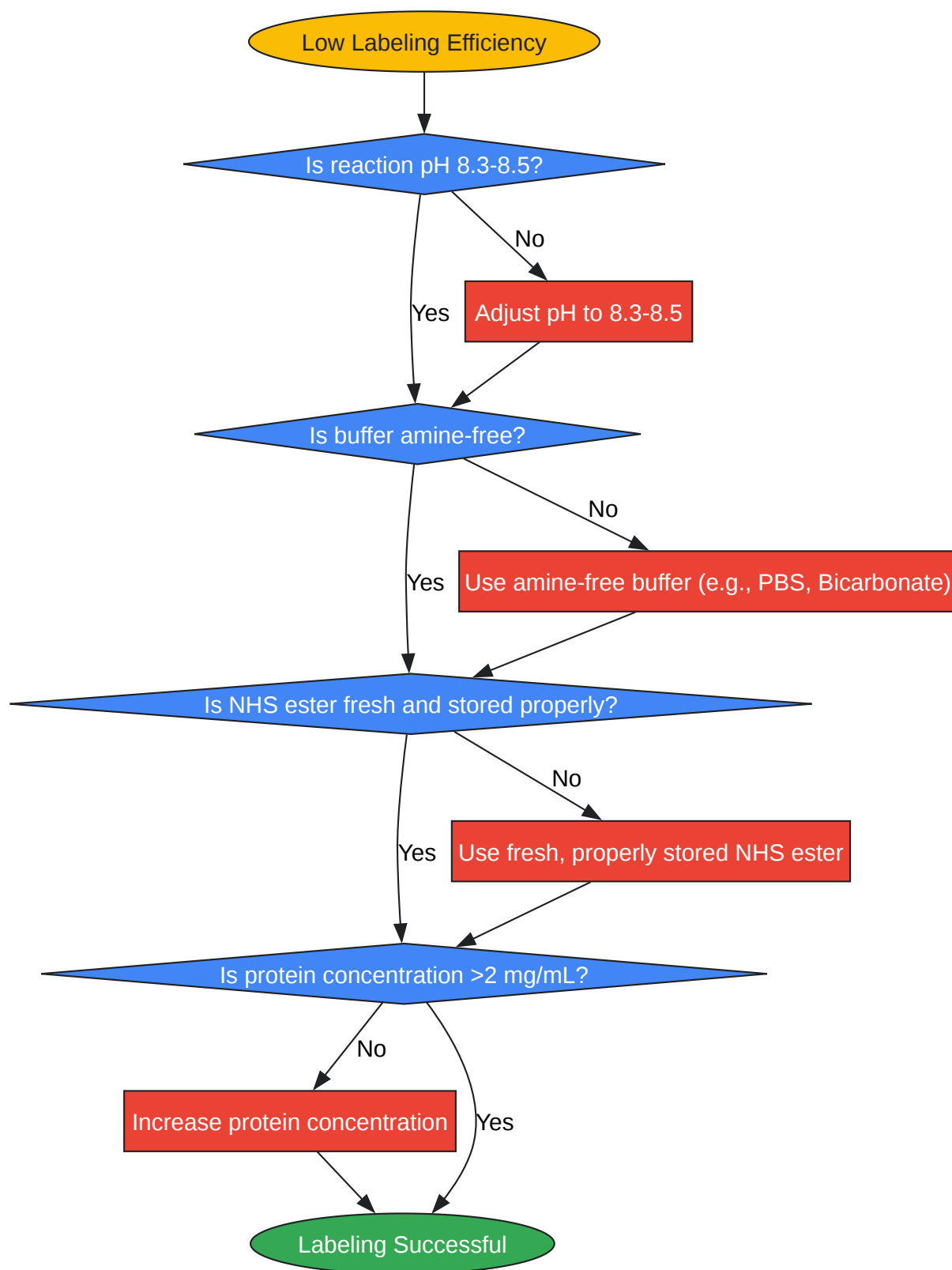
- Dye Concentration (M) = $A_{650} / (\text{Molar extinction coefficient of AF647 at 650 nm} \times \text{path length in cm})$
 - The molar extinction coefficient of AF647 is approximately $270,000 \text{ cm}^{-1}\text{M}^{-1}$.[\[17\]](#)
- Calculate Degree of Labeling (DOL):
 - $\text{DOL} = \text{Molar concentration of the dye} / \text{Molar concentration of the protein}$

Visualizations



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Caption: Competing reactions of AF647-NHS ester.



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Caption: Troubleshooting workflow for low labeling efficiency.

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